9-[2-(benzyloxy)-3,5-diiodophenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
9-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound characterized by its unique structural features This compound contains a xanthene core, which is a tricyclic aromatic hydrocarbon, and is substituted with benzyloxy and diiodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality 9-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The diiodophenyl group can be reduced to form mono-iodo or non-iodinated phenyl derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group typically yields benzaldehyde or benzoic acid, while reduction of the diiodophenyl group can produce phenyl derivatives with fewer iodine atoms .
Scientific Research Applications
9-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, the benzyloxy group can interact with enzymes or receptors, modulating their activity. The diiodophenyl group may enhance the compound’s binding affinity to certain proteins, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
1-Benzyloxy-2-iodo-4-tert-octylbenzene: Shares the benzyloxy and iodine substituents but differs in the core structure.
2-(Benzyloxy)phenol: Contains the benzyloxy group but lacks the iodine atoms and the xanthene core.
Benzimidazole derivatives: Possess similar aromatic characteristics but differ significantly in their overall structure and functional groups.
Uniqueness
The uniqueness of 9-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE lies in its combination of the xanthene core with benzyloxy and diiodophenyl groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications and specific interactions that are not observed in similar compounds .
Properties
Molecular Formula |
C30H30I2O4 |
---|---|
Molecular Weight |
708.4 g/mol |
IUPAC Name |
9-(3,5-diiodo-2-phenylmethoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C30H30I2O4/c1-29(2)12-21(33)26-23(14-29)36-24-15-30(3,4)13-22(34)27(24)25(26)19-10-18(31)11-20(32)28(19)35-16-17-8-6-5-7-9-17/h5-11,25H,12-16H2,1-4H3 |
InChI Key |
XKTMUXQLENSFKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C(C(=CC(=C4)I)I)OCC5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
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